molecular formula C21H18O10 B150014 Chrysin-7-O-glucuronide CAS No. 35775-49-6

Chrysin-7-O-glucuronide

Cat. No. B150014
CAS RN: 35775-49-6
M. Wt: 430.4 g/mol
InChI Key: IDRSJGHHZXBATQ-ZFORQUDYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chrysin-7-O-glucuronide is a compound related to the flavonoid chrysin. Flavonoids like chrysin are known for their potential health benefits and are found in various dietary sources. The compound specifically mentioned here is a glucuronidated derivative of chrysin, which implies that it has undergone a process of glucuronidation, a common phase II metabolic reaction where glucuronic acid is attached to a substance to aid in its excretion from the body .

Synthesis Analysis

The synthesis of chrysin derivatives, including chrysin-7-O-glucuronide, involves the introduction of glucose to the 7-OH group of chrysin. This process is described as simple, cost-effective, and yields high product output under mild conditions. The synthesized compounds' structures were confirmed using various spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry (MS), ensuring the accuracy of the synthesis process .

Molecular Structure Analysis

The molecular structure of chrysin-7-O-glucuronide, as confirmed by NMR and MS, indicates that the glucuronic acid moiety is attached at the 7th position hydroxyl group of the parent chrysin molecule. This structural modification significantly impacts the molecule's solubility, bioavailability, and metabolic fate within the human body .

Chemical Reactions Analysis

Chrysin-7-O-glucuronide is the product of the glucuronidation reaction, which is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The study on human hepatoma Hep G2 cells demonstrated that chrysin itself could induce the activity of UGT1A1, leading to an increased glucuronidation of chrysin and other substrates such as bilirubin and ethinylestradiol. This autoinduction suggests that chrysin can enhance its own metabolism through the induction of specific UGT enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of chrysin-7-O-glucuronide are not explicitly detailed in the provided papers. However, the glucuronidation generally increases the hydrophilicity of the compound, which facilitates its excretion from the body. The induction of UGT1A1 by chrysin and the subsequent increase in glucuronidation activity suggest that chrysin-7-O-glucuronide may have improved solubility and a higher rate of clearance compared to its non-glucuronidated form .

Scientific Research Applications

Interaction with Serum Albumin

  • Scientific Field : Biochemistry
  • Application Summary : Chrysin-7-Glucuronide (C7G) is a metabolite of Chrysin, a flavonoid aglycone. This study investigates the interaction of C7G with human and bovine serum albumins .
  • Methods of Application : The study employed fluorescence spectroscopic, ultrafiltration, and modeling studies to investigate the complex formation of chrysin, C7S, and C7G with human (HSA) and bovine (BSA) serum albumins .
  • Results : Compared to chrysin, C7S binds with a threefold higher affinity to HSA, while C7G binds with a threefold lower affinity. The albumin-binding of chrysin, C7S, and C7G did not show any large species differences regarding HSA and BSA .

Pro-Health Agent

  • Scientific Field : Nutrition and Health
  • Application Summary : Chrysin, including its metabolite Chrysin-7-O-glucuronide, has a wide range of biological activities, including the prevention of oxidative stress, inflammation, neurodegeneration, and carcinogenesis .
  • Methods of Application : This is a review paper summarizing the most recent research on chrysin, including its sources, metabolism, pro-health effects, and the effects of its functionalization on biological activity and pharmacological efficacy .
  • Results : Chrysin is considered to be a promising compound to be used in the prevention of many diseases, including cancers, diabetes, and neurodegenerative diseases such as Alzheimer’s or Parkinson’s .

Glucose Regulator

  • Scientific Field : Endocrinology
  • Application Summary : Chrysin-7-O-glucuronide exhibits promising attributes as a glucose regulator .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : Chrysin-7-O-glucuronide has the capacity to enhance insulin sensitivity and support proper glucose metabolism .

Antioxidant and Anti-Inflammatory Agent

  • Scientific Field : Pharmacology
  • Application Summary : Chrysin, including its metabolite Chrysin-7-O-glucuronide, has been found to have antioxidant and anti-inflammatory effects .
  • Methods of Application : This is based on a review of the literature, which summarizes the pharmacological activities of chrysin .
  • Results : Chrysin has been found to modulate signaling pathways involved in apoptosis, oxidative stress, and inflammation .

Potential Role in Cancer Treatment

  • Scientific Field : Oncology
  • Application Summary : Chrysin-7-O-glucuronide exhibits promising attributes as a potential agent in cancer treatment .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : Chrysin-7-O-glucuronide is suggested as a worthy candidate for further exploration in the development of cancer treatment .

Hepatoprotective Agent

  • Scientific Field : Hepatology
  • Application Summary : Chrysin, including its metabolite Chrysin-7-O-glucuronide, has been found to have hepatoprotective effects .
  • Methods of Application : This is based on a review of the literature, which summarizes the pharmacological activities of chrysin .
  • Results : Chrysin has been found to modulate signaling pathways involved in apoptosis, oxidative stress, and inflammation, which can contribute to its hepatoprotective effects .

Safety And Hazards

Users are advised to avoid contact with skin and eyes . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice . After contact with skin, wash immediately with plenty of water .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O10/c22-11-6-10(29-21-18(26)16(24)17(25)19(31-21)20(27)28)7-14-15(11)12(23)8-13(30-14)9-4-2-1-3-5-9/h1-8,16-19,21-22,24-26H,(H,27,28)/t16-,17-,18+,19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRSJGHHZXBATQ-ZFORQUDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801345726
Record name Chrysin-7-O-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801345726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chrysin-7-O-glucuronide

CAS RN

35775-49-6
Record name Chrysin-7-O-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801345726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chrysin-7-O-glucuronide
Reactant of Route 2
Chrysin-7-O-glucuronide
Reactant of Route 3
Chrysin-7-O-glucuronide
Reactant of Route 4
Chrysin-7-O-glucuronide
Reactant of Route 5
Chrysin-7-O-glucuronide
Reactant of Route 6
Chrysin-7-O-glucuronide

Citations

For This Compound
178
Citations
S Gao, N Siddiqui, I Etim, T Du, Y Zhang… - Biomedicine & …, 2021 - Elsevier
… chrysin-7-O-glucuronide was infused through the portal vein, the majority amount of chrysin-7-O-glucuronide … that hepatocytes can uptake chrysin-7-O-glucuronide, which is then …
Number of citations: 23 www.sciencedirect.com
S Ge, S Gao, T Yin, M Hu - Journal of agricultural and food …, 2015 - ACS Publications
… The use of a sensitive and reliable UPLC-MS/MS method for the simultaneous determination of chrysin, chrysin 7-O-glucuronide, and chrysin-7-O-sulfate in mice was the enabling factor …
Number of citations: 40 pubs.acs.org
M Zeng, R Sun, S Basu, Y Ma, S Ge… - Molecular nutrition & …, 2016 - Wiley Online Library
… , biochanin A glucuronide identified as biochanin A-7-O-glucuronide, apigenin glucuronide identified as apigenin-7-O-glucuronide, and chrysin glucuronide as chrysin-7-O-glucuronide. …
Number of citations: 39 onlinelibrary.wiley.com
E Quan, H Wang, D Dong, X Zhang, B Wu - Drug Metabolism and …, 2015 - ASPET
Active transport of glucuronide out of cells is a critical process in elimination of drugs via the glucuronidation pathway. Here, HeLa cells were stably transfected with UGT1A1 and the …
Number of citations: 49 dmd.aspetjournals.org
Y Yuan, W Hou, M Tang, H Luo, LJ Chen, YH Guan… - Chromatographia, 2008 - Springer
… and chrysin-7-O-glucuronide have been … 6 is chrysin-7-O-glucuronide and its chemical structure is shown in Fig. 4c, d. The present study is the first to separate chrysin-7-O-glucuronide …
Number of citations: 70 link.springer.com
SJ Bloor, KA Mitchell - Journal of Ethnopharmacology, 2021 - Elsevier
… Chrysin 7-O-glucuronide is known as a natural product and is the main chrysin glucuronide detected in plasma samples with only minor amounts of the di-glucuronide (Galijatovic et al., …
Number of citations: 4 www.sciencedirect.com
S Shah, D Chaple, S Arora, S Yende, K Moharir… - … Modeling Analysis in …, 2021 - Springer
… (Baicalein-7-O-diglucoside, Chrysin-7-O-glucuronide, Oroxindin and Scutellarein) with preference of ligand Chrysin-7-O-glucuronide that has the second highest binding energy (− 8.6 …
Number of citations: 24 link.springer.com
K Li, F Yao, Q Xue, H Fan, L Yang… - Chemistry …, 2018 - bmcchem.biomedcentral.com
… Lastly, chrysin-7-O-glucuronide (69 scores) and isocarthamidin-7-O-glucuronide (66 scores… Although the number of hydroxyls presented in chrysin-7-O-glucuronide (1 hydroxyl) were …
Number of citations: 100 bmcchem.biomedcentral.com
Y MIYAiCHi, H KiZU, T TOMIMORI… - Chemical and …, 1989 - jstage.jst.go.jp
… , together with (2S)-5, 6, 7, 2', 3', 4', 5'-heptamethoxyflavanone, scutellarein 7-O-β-D-glucopyranoside, chrysin, apigenin, luteolin, scutellarein, isoscutellarein, chrysin 7-O-glucuronide, …
Number of citations: 44 www.jstage.jst.go.jp
MP Yuldashev - Chemistry of natural compounds, 2001 - Springer
… Elution of the column by system 1 isolated 3 chrysin-7-O-glucuronide (0.18 g); system 2, baicalein-… Elution of the column by system 1 isolated chrysin-7-Oglucuronide (0.12 g); system 2, …
Number of citations: 16 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.